3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride typically involves the reaction of pyridine derivatives with amino acids under controlled conditions. One common method includes the reaction of pyridine-2-carboxaldehyde with β-alanine in the presence of a reducing agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization and chromatography to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that influence various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and protein interactions .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic acid: Similar in structure but lacks the amino group, making it less versatile in forming complexes.
3-[(Pyridin-3-ylmethyl)amino]propanoic acid: A positional isomer with different chemical properties and reactivity.
Uniqueness
3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This versatility makes it valuable in research and industrial applications .
Properties
IUPAC Name |
3-(pyridin-2-ylmethylamino)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c12-9(13)4-6-10-7-8-3-1-2-5-11-8;;/h1-3,5,10H,4,6-7H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUSTHZUYCSDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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